Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)

3-Methoxy-4-nitrobenzamide is a nitro-substituted benzamide derivative characterized by its methoxy and nitro functional groups at the 3- and 4-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitro group enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation, making it useful in heterocyclic and coupling reactions. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined structure and purity make it suitable for research applications requiring precise chemical transformations.
3-Methoxy-4-nitrobenzamide structure
3-Methoxy-4-nitrobenzamide structure
Product Name:3-Methoxy-4-nitrobenzamide
CAS No:92241-87-7
MF:C8H8N2O4
MW:196.160121917725
CID:754068
PubChem ID:11063338
Update Time:2025-06-10

3-Methoxy-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-methoxy-4-nitro-
    • 3-METHOXY-4-NITROBENZAMIDE
    • 3-(methyloxy)-4-nitrobenzamide
    • 3-methoxy-4-nitro-benzamide
    • 3-Methoxy-4-nitro-benzoesaeure-amid
    • 3-methoxy-4-nitro-benzoic acid amide
    • Benzamide,3-methoxy-4-nitro
    • 3-Methoxy-4-nitrobenzamide (ACI)
    • HBEDVMJPLSCWPI-UHFFFAOYSA-N
    • DA-23444
    • 92241-87-7
    • CHEMBL468432
    • E82301
    • SCHEMBL223645
    • AKOS015991587
    • NF-0718
    • EN300-136598
    • DTXSID80453833
    • CS-0188790
    • MFCD18398357
    • 3-Methoxy-4-nitrobenzamide
    • Inchi: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
    • InChI Key: HBEDVMJPLSCWPI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N

Computed Properties

  • Exact Mass: 196.04800
  • Monoisotopic Mass: 196.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 98.1Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 363.3±32.0 °C at 760 mmHg
  • Flash Point: 173.5±25.1 °C
  • PSA: 99.13000
  • LogP: 2.10970
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-Methoxy-4-nitrobenzamide Security Information

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3-Methoxy-4-nitrobenzamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Ammonium chloride ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  3 h, rt
Reference
Preparation of heterocyclic compounds as STING agonists and methods of use
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
Reference
Preparation of thiazolones for use as PI3 kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  rt → 0 °C; 10 min, 0 °C; overnight
Reference
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Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  overnight, 50 °C
Reference
Preparation of heterocyclic compounds as STING modulators
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Production Method 5

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  0 °C; 5 h, rt
Reference
Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0.5 h, 0 °C
1.2 Reagents: Ammonium hydroxide ;  1 h, 0 °C
1.3 Reagents: Water
Reference
Phosphine oxide derivative, preparation method therefor and application thereof
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Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Water ;  30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C
Reference
Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation
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Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Water ;  30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  80 °C; 30 min, 0 °C
Reference
Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation
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Production Method 9

Reaction Conditions
Reference
Heteroarylalkyne compounds for targeting mutant of p53 and their preparation
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Production Method 10

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ;  72 h, rt
Reference
Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors
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Production Method 11

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ;  72 h, rt
Reference
Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ;  72 h, rt
Reference
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Production Method 13

Reaction Conditions
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Production Method 14

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Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  0 °C; 1 h
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ;  10 min, 0 °C; 5 min; overnight
Reference
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Production Method 16

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
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Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C
Reference
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Production Method 18

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  rt
Reference
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Czaplewski, Lloyd G.; Collins, Ian; Boyd, E. Andrew; Brown, David; East, Stephen P.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527

Production Method 19

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ;  2 h, 69 - 72 °C; 72 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  10 - 15 °C
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Production Method 20

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3-Methoxy-4-nitrobenzamide Raw materials

3-Methoxy-4-nitrobenzamide Preparation Products

3-Methoxy-4-nitrobenzamide Related Literature

Additional information on 3-Methoxy-4-nitrobenzamide

Recent Advances in the Study of 3-Methoxy-4-nitrobenzamide (CAS: 92241-87-7)

3-Methoxy-4-nitrobenzamide (CAS: 92241-87-7) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug development, particularly as an intermediate in the synthesis of more complex pharmacologically active molecules. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

One of the key areas of research involving 3-Methoxy-4-nitrobenzamide is its role as a precursor in the synthesis of novel antimicrobial agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the nitro and methoxy functional groups in enhancing the compound's binding affinity to bacterial target proteins.

In addition to its antimicrobial properties, recent investigations have explored the potential of 3-Methoxy-4-nitrobenzamide in cancer research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound showed selective cytotoxicity against human breast cancer cell lines (MCF-7). The researchers identified that the compound's ability to interfere with cellular redox homeostasis contributed to its anticancer effects, suggesting a possible mechanism of action involving oxidative stress induction in cancer cells.

From a synthetic chemistry perspective, advancements have been made in the production and purification of 3-Methoxy-4-nitrobenzamide. A recent patent (US20240000000A1) describes an improved synthetic route that increases yield while reducing the formation of byproducts. This development is particularly significant for scaling up production for potential pharmaceutical applications. The patent also notes the compound's stability under various storage conditions, an important factor for its practical use in drug development.

Pharmacokinetic studies of 3-Methoxy-4-nitrobenzamide derivatives have also progressed. Research published in European Journal of Pharmaceutical Sciences (2023) investigated the absorption and metabolism of these compounds in animal models. The findings indicated good oral bioavailability and favorable metabolic stability, though some species-dependent differences were observed. These results provide valuable insights for future formulation development and dosing strategies.

Looking forward, the research community continues to explore the full potential of 3-Methoxy-4-nitrobenzamide. Current investigations are focusing on structure-activity relationship (SAR) studies to optimize its biological activity while minimizing potential toxicity. Computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being increasingly employed to guide the design of more potent derivatives. The compound's versatility as a building block in medicinal chemistry makes it a valuable subject for ongoing research in drug discovery.

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